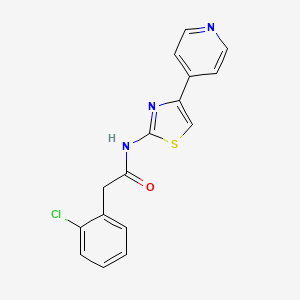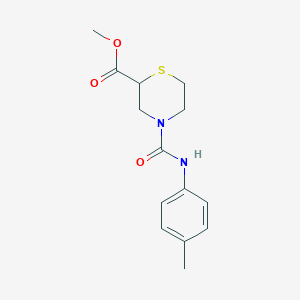![molecular formula C15H12ClN3O2 B10801279 N-(1H-Benzo[d]imidazol-2-yl)-2-(2-chlorophenoxy)acetamide](/img/structure/B10801279.png)
N-(1H-Benzo[d]imidazol-2-yl)-2-(2-chlorophenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WAY-656018 typically involves the reaction of 2-chlorophenoxyacetic acid with 1H-benzimidazole under specific conditions. The process may include steps such as esterification, amidation, and purification to obtain the final product .
Industrial Production Methods
Industrial production methods for WAY-656018 are not extensively documented, but they likely involve scalable versions of the laboratory synthesis procedures, with optimizations for yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
WAY-656018 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a more oxidized form of the compound, while reduction may yield a more reduced form .
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of WAY-656018 involves its interaction with specific molecular targets and pathways. It may act by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
WAY-656018 can be compared with other similar compounds, such as:
- N-(1H-Benzimidazol-2-yl)-2-(2-methylphenoxy)acetamide
- N-(1H-Benzimidazol-2-yl)-2-(2-fluorophenoxy)acetamide
These compounds share structural similarities but may differ in their chemical properties and biological activities.
Properties
Molecular Formula |
C15H12ClN3O2 |
|---|---|
Molecular Weight |
301.73 g/mol |
IUPAC Name |
N-(1H-benzimidazol-2-yl)-2-(2-chlorophenoxy)acetamide |
InChI |
InChI=1S/C15H12ClN3O2/c16-10-5-1-4-8-13(10)21-9-14(20)19-15-17-11-6-2-3-7-12(11)18-15/h1-8H,9H2,(H2,17,18,19,20) |
InChI Key |
OHMMJKFZWGZMJS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)NC(=O)COC3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[({3-[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]phenyl}amino)carbonyl]-2-methoxyphenyl acetate](/img/structure/B10801197.png)
![3,3,6,6-tetramethyl-9-{4-[(4-methylbenzyl)oxy]phenyl}-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B10801203.png)
![1-Phenyl-3-[4-(phenylsulfonyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B10801204.png)
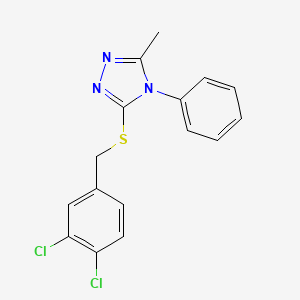
![1-(1,4-Dioxaspiro[4.5]dec-2-ylmethyl)piperidine](/img/structure/B10801211.png)
![5-(4-chlorophenyl)sulfonyl-6-imino-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B10801215.png)
![2-[[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-4H-pyrazol-4-yl]diazenyl]-6-[3-(2H-tetrazol-5-yl)phenyl]phenolate](/img/structure/B10801217.png)
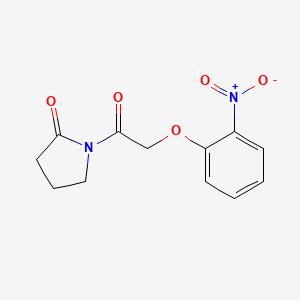
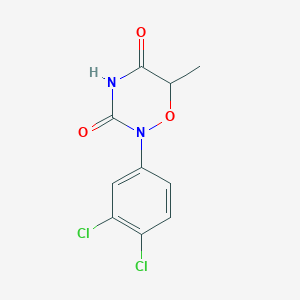
![6-Methyl-3-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B10801245.png)
![2-Oxocyclohexyl 3-methylnaphtho[1,2-b]furan-2-carboxylate](/img/structure/B10801248.png)
![13-ethyl-8-phenyl-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B10801252.png)
